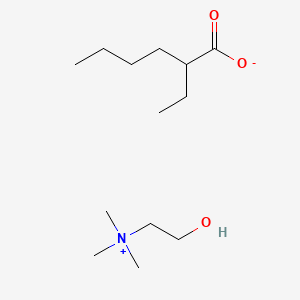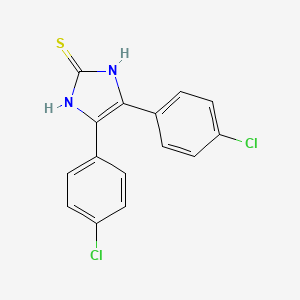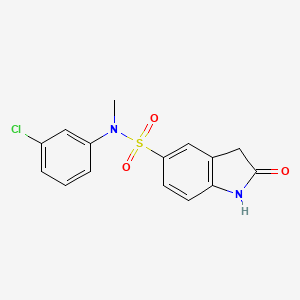
4-methoxy-2,6-pyridinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2,6-pyridinedicarboxamide is a heterocyclic organic compound with a pyridine ring substituted with methoxy and dicarboxamide groups at the 4 and 2,6 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-methoxy-2,6-pyridinedicarboxamide can be synthesized through the following steps:
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-2,6-pyridinedicarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted under specific conditions.
Amidation Reactions: The dicarboxamide groups can participate in further amidation or esterification reactions.
Common Reagents and Conditions
Trifluoroacetic Anhydride (TFAA): Used in the conversion of 4-methoxypyridine-2,6-dicarboxamide to 4-methoxypyridine-2,6-dicarbonitrile in the presence of triethylamine (Et₃N) at 0°C in tetrahydrofuran (THF).
Major Products
4-Methoxypyridine-2,6-dicarbonitrile: Formed from the reaction with trifluoroacetic anhydride.
Aplicaciones Científicas De Investigación
4-methoxy-2,6-pyridinedicarboxamide has several scientific research applications:
Coordination Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their spin crossover and thermochromic properties.
Catalysis: Employed in catalytic organic transformations due to its ability to stabilize reactive species.
Material Science: Utilized in the design of functional materials, such as sensors and molecular recognition systems.
Biological Applications: Investigated for potential pharmacological activities and as a model compound for studying intramolecular hydrogen bonding.
Mecanismo De Acción
The mechanism of action of 4-methoxypyridine-2,6-dicarboxamide involves its ability to act as a chelating ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,6-dicarboxamide: Lacks the methoxy group but shares the dicarboxamide functionality.
Furan-2,5-dicarboxamide: Contains a furan ring instead of a pyridine ring but has similar dicarboxamide groups.
Uniqueness
4-methoxy-2,6-pyridinedicarboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C8H9N3O3 |
|---|---|
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
4-methoxypyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C8H9N3O3/c1-14-4-2-5(7(9)12)11-6(3-4)8(10)13/h2-3H,1H3,(H2,9,12)(H2,10,13) |
Clave InChI |
VTFCGOGFWATXER-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(6-Chloropyridin-3-yl)methyl]-1-hydroxy-2-naphthoic acid](/img/structure/B8733237.png)




![1-[4-(2-Bromobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B8733271.png)


![3-[(4-Chlorophenyl)thio]piperidine](/img/structure/B8733290.png)



![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B8733348.png)
